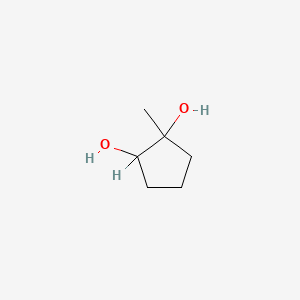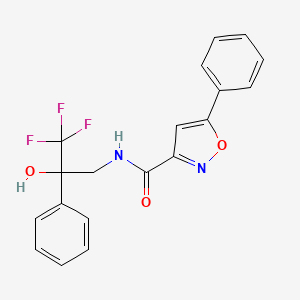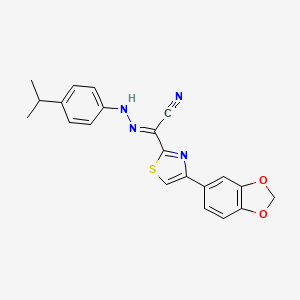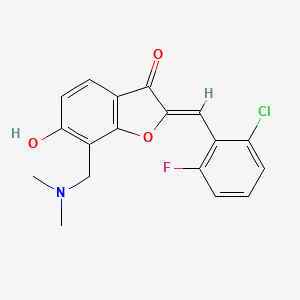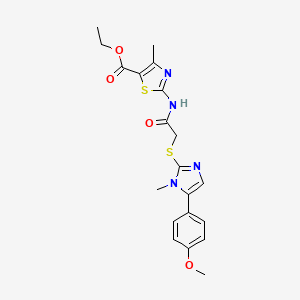
ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered rings with sulfur and nitrogen atoms. The molecular structure of thiazoles can be influenced by the substituents at different positions .Chemical Reactions Analysis
The reactivity of thiazoles can be influenced by the substituents on the ring. For example, substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are generally stable and easy to handle. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Behavior
A significant body of research has been dedicated to the synthesis and chemical behavior of compounds structurally related to ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate. Studies have shown the potential of these compounds in synthesizing derivatives with varied biological activities. For instance, Mohamed (2021) describes the creation of compounds through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to the synthesis of new compounds with confirmed structures via elemental analysis and spectroscopic data (Mohamed, 2021).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of related compounds has yielded promising results. For example, Raghavendra et al. (2017) explored the synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating their efficacy in antimicrobial and antimalarial activities, highlighting the potential of these compounds in therapeutic applications (Raghavendra et al., 2017).
Anti-cancer Potential
Another avenue of research has been the investigation into the anti-cancer properties of compounds within this chemical family. Sonar et al. (2020) synthesized a series of thiazole compounds, testing their anticancer activity against breast cancer cells, MCF7. Their findings indicated significant antiproliferative effects, showcasing the potential of these compounds in cancer treatment (Sonar et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis and modification of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have also been extensively studied, revealing their versatility in the creation of a wide range of heterocyclic compounds. This includes the work of Desai et al. (2019), who synthesized derivatives and evaluated their antimicrobial activities, further emphasizing the chemical's utility in drug development (Desai et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-5-28-18(26)17-12(2)22-19(30-17)23-16(25)11-29-20-21-10-15(24(20)3)13-6-8-14(27-4)9-7-13/h6-10H,5,11H2,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZOHRYQKHTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

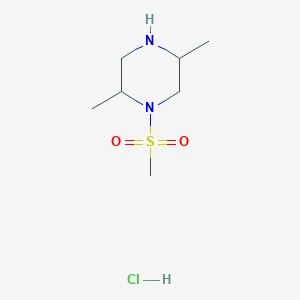

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
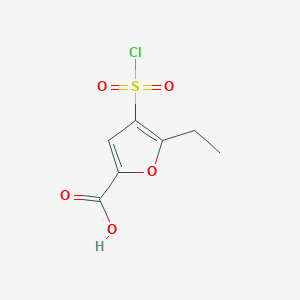
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
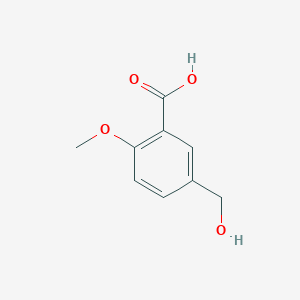
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
